

The Farnesyltransferase Inhibitory Activity of BMS-214662: A Technical Overview

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Compound of Interest

Compound Name: *BMS-214662 hydrochloride*

Cat. No.: *B591819*

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Introduction

BMS-214662 is a potent, non-sedating benzodiazepine derivative that has been extensively investigated for its antitumor properties. It functions as a highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the attachment of a farnesyl lipid group to these proteins, BMS-214662 disrupts their localization to the cell membrane, thereby abrogating their downstream signaling functions and inducing apoptosis. This document provides a detailed technical guide on the farnesyltransferase inhibitory activity of BMS-214662, summarizing key quantitative data, experimental methodologies, and affected signaling pathways.

Quantitative Inhibitory Activity

BMS-214662 demonstrates potent and selective inhibitory activity against farnesyltransferase in the low nanomolar range. Its efficacy has been quantified against key oncogenic proteins and in cellular assays.

Target/Assay	Parameter	Value	Reference
H-Ras Farnesylation	IC50	1.3 nM	[1] [2]
K-Ras Farnesylation	IC50	8.4 nM	[1] [2]
Geranylgeranylation of Ras-CVLL	IC50	1.3 μ M	[2]
Geranylgeranylation of K-Ras	IC50	2.3 μ M	[2]
Farnesyltransferase Activity in PBMCs	EC50	127 ng/mL	[3]

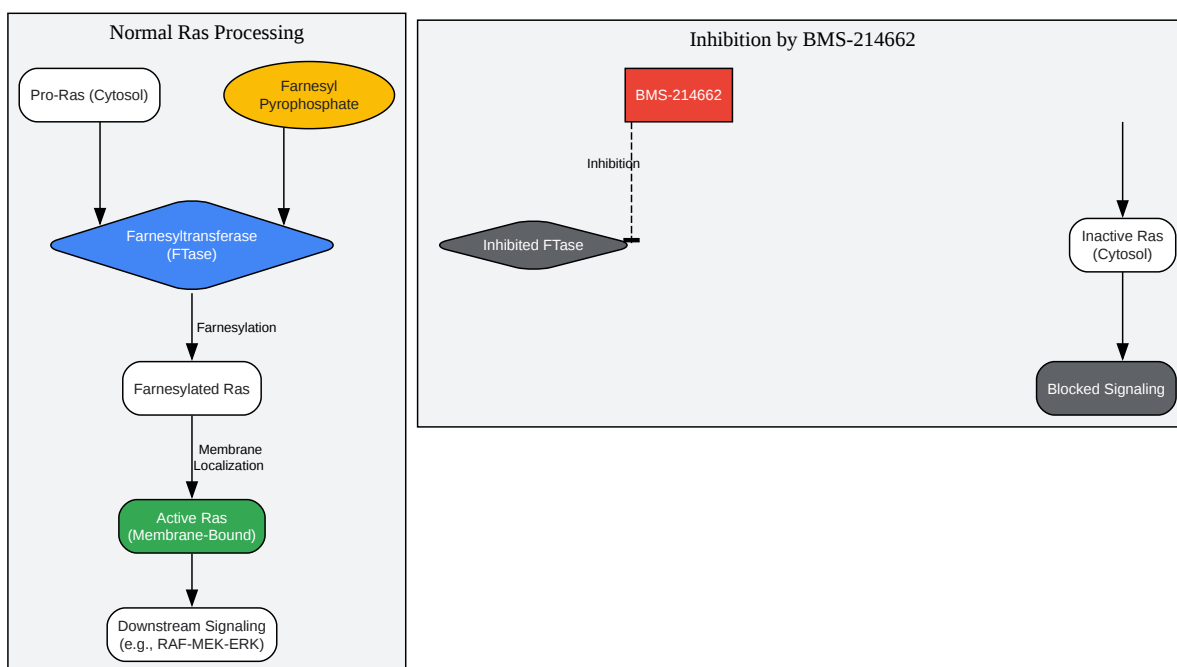
Note: The high IC50 values for geranylgeranylation highlight the selectivity of BMS-214662 for farnesyltransferase over the related enzyme geranylgeranyltransferase I, with over 1000-fold selectivity reported.[\[1\]](#)

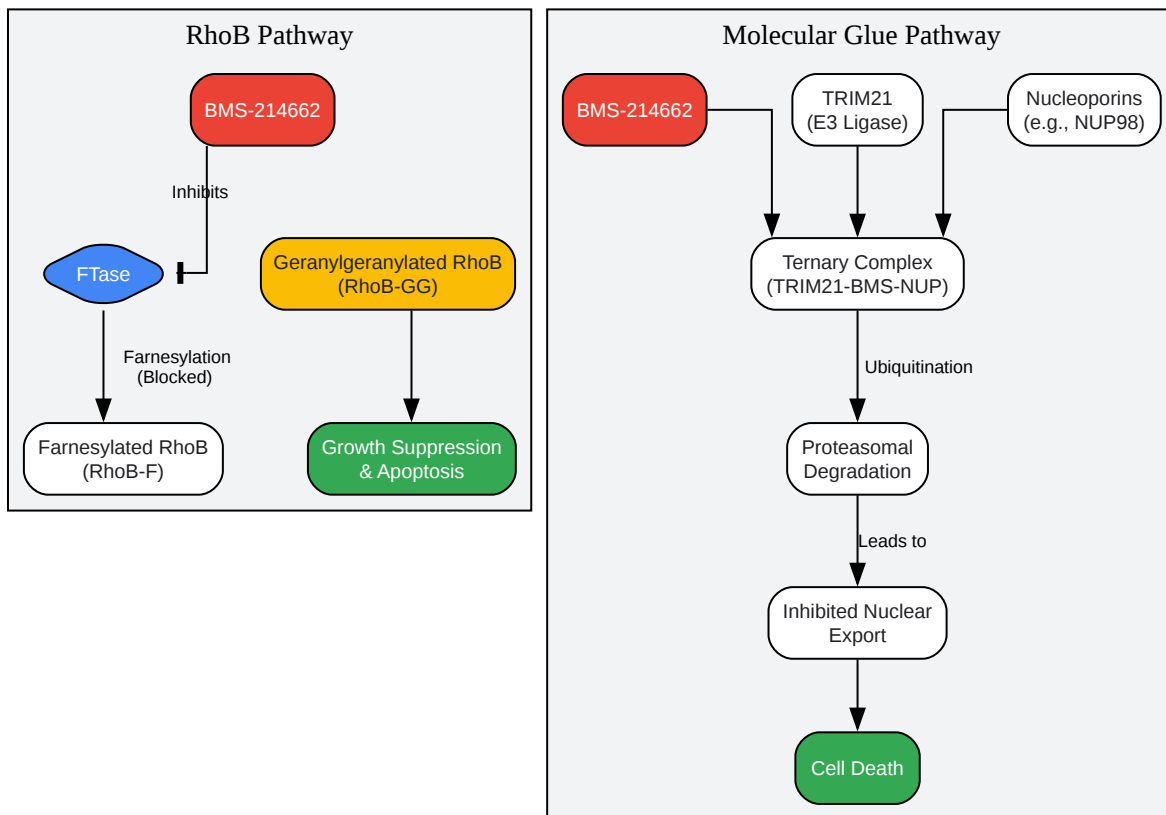
Signaling Pathways Modulated by BMS-214662

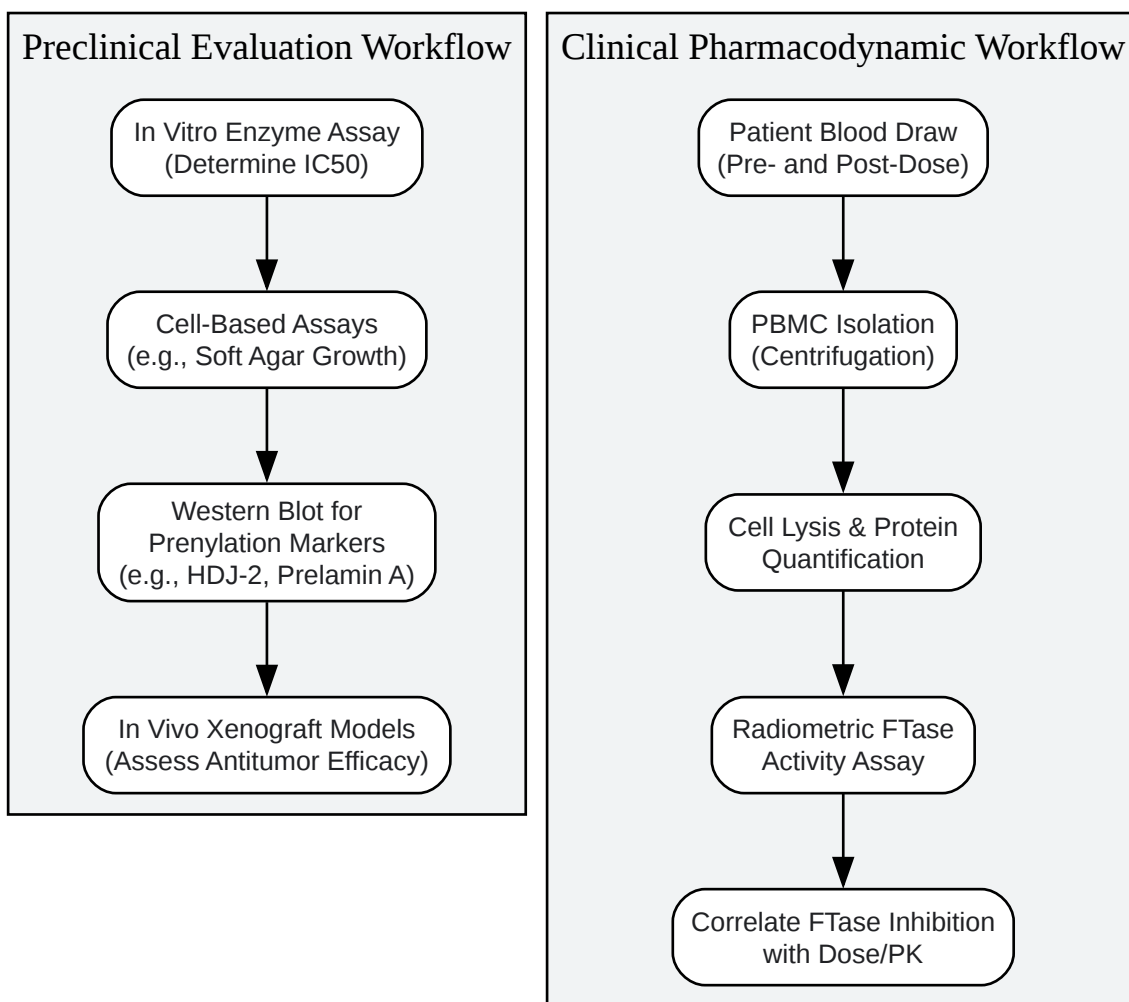
The primary mechanism of action of BMS-214662 is the inhibition of farnesylation, which critically impacts the Ras signaling cascade. However, its effects extend to other farnesylated proteins, such as RhoB, implicating a multi-faceted antitumor activity. Recent evidence also points to a novel mechanism involving the degradation of nucleoporins.

Ras Signaling Pathway Disruption

Ras proteins require farnesylation to anchor to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which regulate cell proliferation, survival, and differentiation. BMS-214662 competitively inhibits farnesyltransferase, leaving Ras in an inactive, cytosolic state.







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References

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